![molecular formula C8H13F2N B13058783 1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
1,1-Difluoro-7-azaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-7-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H13F2N and a molecular weight of 161.19 g/mol . This compound features a unique spirocyclic structure, which consists of a nitrogen-containing ring fused with a cyclohexane ring, and two fluorine atoms attached to the same carbon atom. The presence of the spirocyclic structure and fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1,1-Difluoro-7-azaspiro[3.5]nonane involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of a suitable amine with a cyclohexanone derivative, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
化学反応の分析
1,1-Difluoro-7-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The compound can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 may produce primary amines.
科学的研究の応用
1,1-Difluoro-7-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,1-Difluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure and fluorine atoms contribute to the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
1,1-Difluoro-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
7-Azaspiro[3.5]nonane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2,2-Difluoro-7-azaspiro[3.5]nonane: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and biological activity.
1-Oxa-8-azaspiro[4.5]decane:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct properties and make it valuable for various scientific and industrial applications.
特性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
3,3-difluoro-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)2-1-7(8)3-5-11-6-4-7/h11H,1-6H2 |
InChIキー |
NBUYATBJRHPHEP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C12CCNCC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)
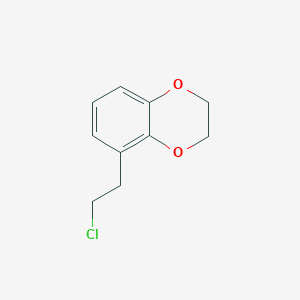
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
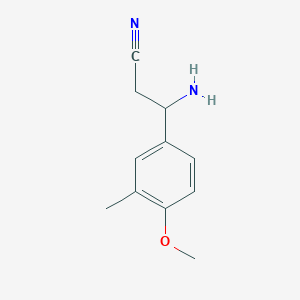
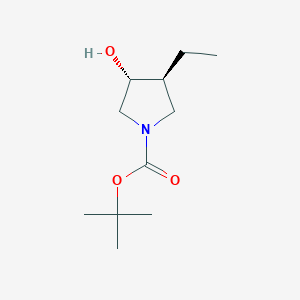
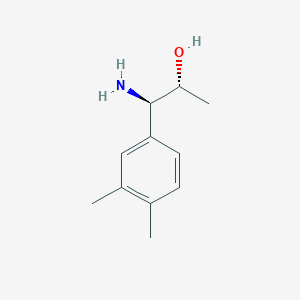

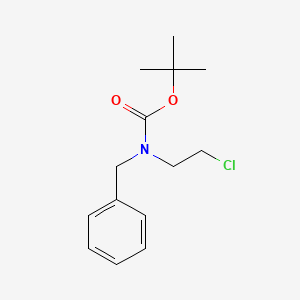
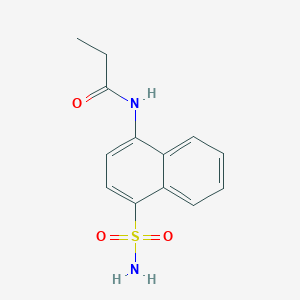
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
